N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA
CAS No.:
Cat. No.: VC3657773
Molecular Formula: C₄₅H₆₆F₃N₇O₁₁
Molecular Weight: 938.04
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₄₅H₆₆F₃N₇O₁₁ |
---|---|
Molecular Weight | 938.04 |
Introduction
Chemical Structure and Properties
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, also referred to as For-Nle-Leu-Phe-Nle-Tyr-Lys-OH TFA, is a synthetic peptide characterized by its unique amino acid sequence. The compound features an N-terminal formyl group critical for receptor activation, followed by a specific arrangement of amino acids including norleucine (Nle), leucine (Leu), phenylalanine (Phe), tyrosine (Tyr), and lysine (Lys) .
The substitution of methionine (Met) with norleucine (Nle) in this peptide represents a significant structural enhancement, addressing the oxidative stability limitations often observed in methionine-containing peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) .
Physical and Chemical Characteristics
The compound exhibits the following key characteristics:
Property | Value |
---|---|
Molecular Formula | C45H66F3N7O11 |
Molecular Weight | 938.04 g/mol |
CAS Number | 71901-21-8 |
IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Appearance | No data available |
The trifluoroacetic acid (TFA) salt form significantly improves the compound's solubility and stability, facilitating its use in various biochemical assays and research applications .
Synthesis and Production Methods
Synthetic Routes
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is primarily synthesized through solid-phase peptide synthesis (SPPS), a well-established method that enables the sequential assembly of amino acids into a peptide chain . This technique allows for precise control over the peptide sequence and modifications, ensuring high-quality end products with the desired biological activity.
The synthesis process typically involves several key steps:
-
Coupling: Each amino acid is sequentially coupled to a growing peptide chain anchored to a solid resin. This process often utilizes activating agents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
-
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA), allowing for subsequent amino acid coupling.
-
Cleavage: Once the complete peptide is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
-
Formylation: The N-terminal formylation, critical for the biological activity of the peptide, is typically achieved using formic acid or formyl chloride under mild conditions.
Industrial Production
For larger-scale production, the synthesis process is often scaled up using automated peptide synthesizers and industrial-scale purification systems. These methods maintain the same principles as laboratory-scale synthesis but are optimized for efficiency and cost-effectiveness. Quality control measures are rigorously implemented to ensure high yield and purity of the final product.
Biological Activity and Mechanism of Action
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA exhibits significant biological activity as a potent agonist for formyl peptide receptors (FPRs), particularly in human neutrophils . These receptors are G protein-coupled receptors predominantly expressed on immune cells, including neutrophils and macrophages.
Receptor Interactions
When N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA binds to FPRs, it triggers a cascade of cellular responses, including:
-
Chemotaxis: The directed movement of neutrophils towards sites of infection or inflammation .
-
Phagocytosis: The engulfing of pathogens or debris by immune cells.
-
Respiratory Burst: The rapid release of reactive oxygen species (ROS) that helps in killing pathogens.
The compound exerts its effects by binding to formyl peptide receptors on the surface of immune cells. This binding initiates a signaling cascade involving G-proteins, leading to the activation of downstream pathways such as phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs). These pathways ultimately result in the chemotactic migration of immune cells to sites of infection or inflammation .
Comparative Potency
Research has shown that N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA demonstrates potency comparable to other known formylated peptides. Its ability to retain full biological activity when radioiodinated makes it particularly valuable for receptor-binding studies and tracking in biological systems .
Peptide Name | EC50 (nM) | Biological Activity |
---|---|---|
N-formyl-Met-Leu-Phe (fMLP) | 0.4 | Strong chemotactic activity |
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | 0.5 | Chemotaxis and ROS production |
N-formyl-Lys-Leu-Phe | 3.2 | Moderate chemotactic activity |
Research Applications
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA has found numerous applications in scientific research, particularly in immunology and cell biology. Its high specificity for formyl peptide receptors and potent biological activity make it an invaluable tool for studying various aspects of immune response and cell signaling.
Immunology Research
The compound serves as a critical tool for investigating neutrophil function and immune responses. Its ability to activate formyl peptide receptors on neutrophils allows researchers to study the mechanisms underlying immune cell activation and migration .
Studies have demonstrated that N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA can effectively stimulate chemotaxis in human neutrophils with an EC50 of approximately 0.4-0.5 nM. Additionally, research has shown that pretreatment with formyl peptides can lead to receptor desensitization, providing insights into the regulation of immune cell responsiveness .
Formyl Peptide Receptor Signaling
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is extensively used to study FPR signaling pathways. When this compound binds to FPRs, it triggers a signaling cascade that leads to various cellular responses. Ongoing research aims to elucidate the complete mechanism of action of this peptide and its potential immunomodulatory effects .
Chemotaxis Studies
The compound plays a crucial role in chemotaxis studies, examining the movement of cells towards chemical stimuli. By binding specifically to receptors on the neutrophil plasma membrane, N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA influences immune responses and provides valuable insights into cell migration mechanisms .
Comparative Analysis with Similar Compounds
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA belongs to a class of formyl peptides that share structural and functional similarities. Understanding these similarities and differences provides valuable context for its research applications and biological significance.
Structural and Functional Overview of Key FPR Agonists
Several compounds share structural or functional similarities with N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA:
Compound Name | Key Features | Uniqueness |
---|---|---|
N-formyl-Met-Leu-Phe | Classic chemotactic peptide | First identified formylated peptide |
N-formyl-Lys-Leu-Phe | Similar receptor binding | Different amino acid composition |
N-formyl-Tyr-Leu-Phe | Variations in biological activity | Potentially different receptor specificity |
N-formyl-Nle-Leu-Phe-Nle-Tyr | More complex structure | Enhanced binding affinity due to additional residues |
Comparative Analysis with fMLP
A key advantage of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA over fMLP is its enhanced structural stability. The replacement of methionine with norleucine eliminates susceptibility to oxidation, providing a significant advantage for long-term studies and applications requiring extended stability .
While direct EC50 comparisons are sometimes lacking in the literature, N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA exhibits at least 10,000-fold higher potency than unformylated analogs in receptor-binding assays, highlighting its effectiveness as an FPR agonist .
Solvent | Solubility | Notes |
---|---|---|
DMSO | 10 mM | Sonication is recommended for optimal dissolution |
Water | 16.67 mg/mL (20.23 mM) | Requires pH adjustment to approximately 11-12 with NaOH |
For preparing stock solutions, the appropriate solvent should be selected based on the requirements of the specific experiment or application .
Solution Preparation
The following table provides guidance for preparing solutions of different concentrations:
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 1.0661 mL | 5.3303 mL | 10.6605 mL |
5 mM | 0.2132 mL | 1.0661 mL | 2.1321 mL |
10 mM | 0.1066 mL | 0.533 mL | 1.0661 mL |
50 mM | 0.0213 mL | 0.1066 mL | 0.2132 mL |
It is recommended to use freshly prepared solutions whenever possible and to avoid repeated freezing and thawing, which can compromise the compound's stability and activity .
Current Research and Future Directions
Research on N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA continues to evolve, with several promising directions for future investigation:
Enhanced Stability for In Vivo Applications
The oxidation-resistant design of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA extends its half-life in vivo, enabling long-term tracking of FPR-expressing cells. This characteristic opens possibilities for extended studies of immune cell dynamics and function in living systems .
Receptor Subtype Specificity
Current limitations in our understanding of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA's subtype specificity for FPR2/FPR3 present opportunities for further research. Clarifying its interactions with different receptor subtypes would enhance its utility in dissecting receptor-specific pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume